![molecular formula C16H14FNO2 B4194522 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile](/img/structure/B4194522.png)
3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile
Overview
Description
3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile is a chemical compound that belongs to the class of benzyl ethers. It is also known as EFBOB and has a molecular formula of C16H14FNO2. This compound has gained significant attention in scientific research due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile involves the inhibition of PKC activity. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes. It is activated by the binding of diacylglycerol (DAG) and calcium ions. Upon activation, PKC phosphorylates various substrates, leading to the activation or inactivation of various signaling pathways. EFBOB binds to the catalytic domain of PKC, preventing the binding of DAG and calcium ions, thereby inhibiting PKC activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile have been studied in various cell lines and animal models. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. EFBOB has also been found to induce apoptosis in cancer cells. In addition, EFBOB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile in lab experiments is its specificity towards PKC. EFBOB selectively inhibits PKC activity without affecting other kinases, making it a valuable tool for studying the role of PKC in various cellular processes. However, one of the limitations of using EFBOB is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments that require high concentrations of the compound.
Future Directions
There are several future directions for the research on 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile. One direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to develop more potent and selective PKC inhibitors based on the structure of EFBOB. Furthermore, the effects of EFBOB on other cellular processes and signaling pathways should be studied to gain a better understanding of its mechanism of action.
Scientific Research Applications
3-ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile has been found to have potential applications in drug discovery and development. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC has also been implicated in the development of various diseases such as cancer, diabetes, and Alzheimer's disease. Therefore, EFBOB has the potential to be developed as a therapeutic agent for these diseases.
properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-9H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNRAPGRSOBUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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